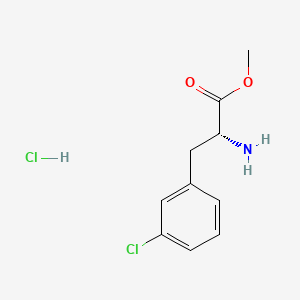

![molecular formula C8H9ClO3 B6168985 methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 110371-22-7](/img/no-structure.png)

methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the IUPAC name "methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate" . It has a molecular weight of 188.61 . The compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained molecule .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate involves a homolytic aromatic alkylation protocol . Another strategy involves the generation of an azido radical from the interaction of PIDA and TMSN3, which selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate .Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclo[1.1.1]pentane core with a chlorocarbonyl group at the 3-position and a carboxylate group at the 1-position . The bicyclo[1.1.1]pentane core is a highly strained molecule consisting of three rings of four carbon atoms each .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, BCP-Grignard intermediates, generated from the reaction of propellane and an aryl Grignard reagent, can be employed in a Zweifel olefination to produce alkenyl-substituted BCPs .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 90-91°C . The compound is characterized by a high degree of strain due to its bicyclo[1.1.1]pentane core .Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl alcohol to form the ester. The resulting ester is then treated with oxalyl chloride to form the carbonochloridoyl chloride intermediate, which is finally reacted with methyl alcohol to form the desired compound.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "Thionyl chloride", "Methyl alcohol", "Oxalyl chloride" ], "Reaction": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form the corresponding acid chloride intermediate.", "The acid chloride intermediate is then reacted with excess methyl alcohol in the presence of a base such as triethylamine to form the methyl ester.", "The resulting ester is then treated with oxalyl chloride in the presence of a catalyst such as dimethylformamide to form the carbonochloridoyl chloride intermediate.", "Finally, the carbonochloridoyl chloride intermediate is reacted with excess methyl alcohol in the presence of a base such as triethylamine to form the desired compound, methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate." ] } | |

Numéro CAS |

110371-22-7 |

Formule moléculaire |

C8H9ClO3 |

Poids moléculaire |

188.6 |

Pureté |

93 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.